molecular formula C8H5BrF2N2 B8283719 3-Bromo-5,6-difluoro-1-methyl-1H-indazole

3-Bromo-5,6-difluoro-1-methyl-1H-indazole

Cat. No. B8283719
M. Wt: 247.04 g/mol
InChI Key: CYRXIGCLUBDTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,6-difluoro-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H5BrF2N2 and its molecular weight is 247.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5,6-difluoro-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6-difluoro-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5,6-difluoro-1-methyl-1H-indazole

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-5,6-difluoro-1-methylindazole

InChI

InChI=1S/C8H5BrF2N2/c1-13-7-3-6(11)5(10)2-4(7)8(9)12-13/h2-3H,1H3

InChI Key

CYRXIGCLUBDTJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Br)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a light brown suspension of 3-bromo-5,6-difluoro-1H-indazole (1.0 g, 4.29 mmol) and potassium carbonate (4.15 g, 30.0 mmol) in N-methylpyrrolidine (20 mL) was added iodomethane (0.81 mL, 12.9 mmol) at room temperature. The resulting dark brown solution was stirred for 15 h at room temperature under nitrogen atmosphere by which time the TLC (2:1, Hex:EA, Rf=0.6, major and 0.4, minor) indicated the presence of the desired compound. The reaction was diluted with water (˜100 mL), the organic compound was extracted with ethyl acetate (3×50 mL) and the combined extracts were washed with brine solution. After drying over MgSO4, the filtrate was concentrated to obtain the crude light brown solid which was purified by chromatography using an ISCO (80 g) column eluting with hexanes (1 min), 0-15% EA in hexanes (2 min), 15-40% EA in hexanes (15 min) to obtain 746 mg (70%) of 3-bromo-5,6-difluoro-1-methyl-1H-indazole as a white solid and 186 mg (18%) of 3-bromo-5,6-difluoro-2-methyl-2H-indazole as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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